6,8-Dihydroxy-3,4-dimethyl-2h-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of two hydroxyl groups at positions 6 and 8, and two methyl groups at positions 3 and 4 on the isoquinolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups at positions 6 and 8 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 6 and 8 play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
- 6,7-Dihydroxyisoindolin-1-one
- 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1-one
Comparison: 6,8-Dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one is unique due to the specific positions of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
CAS No. |
92446-24-7 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6,8-dihydroxy-3,4-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO3/c1-5-6(2)12-11(15)10-8(5)3-7(13)4-9(10)14/h3-4,13-14H,1-2H3,(H,12,15) |
InChI Key |
KKPDNFHEHGHBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C2=C1C=C(C=C2O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.